molecular formula C11H12ClNO3 B068752 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide CAS No. 175135-98-5

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide

Cat. No.: B068752
CAS No.: 175135-98-5
M. Wt: 241.67 g/mol
InChI Key: CTMBNQYIRZBVQD-GQCTYLIASA-N
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of a chloro-substituted phenyl ring and two methoxy groups attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with an appropriate amide source under specific conditions. One common method involves the use of acryloyl chloride in the presence of a base such as triethylamine to facilitate the formation of the acrylamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-(3,4-dimethoxyphenyl)acrylamide.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)acrylamide.

    Substitution: Formation of substituted acrylamides with various functional groups.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. The presence of the chloro and methoxy groups enhances its reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)acrylamide
  • 3-(2-Chloro-3,4-dimethoxyphenyl)propionamide
  • 3-(2-Bromo-3,4-dimethoxyphenyl)acrylamide

Uniqueness

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H2,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMBNQYIRZBVQD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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